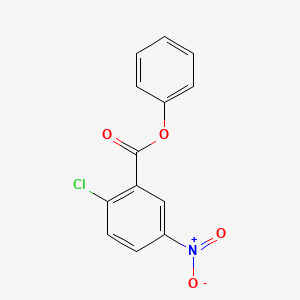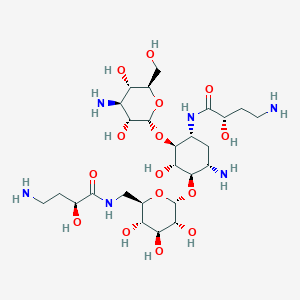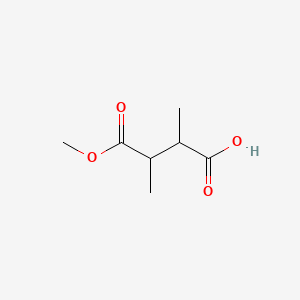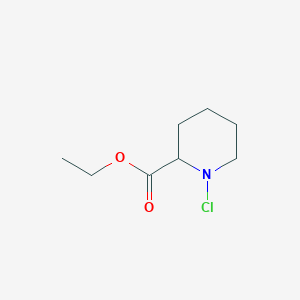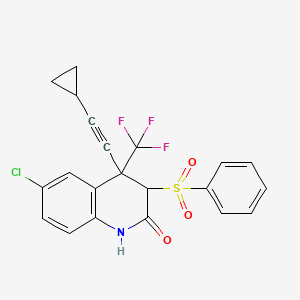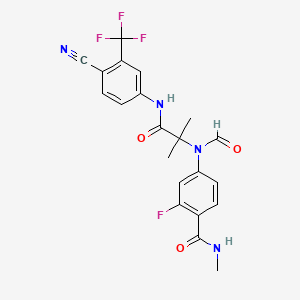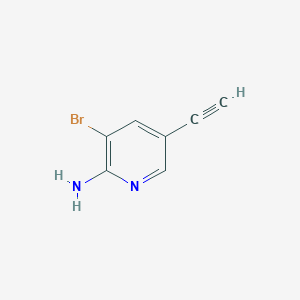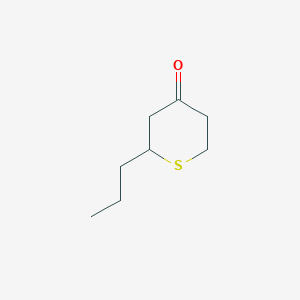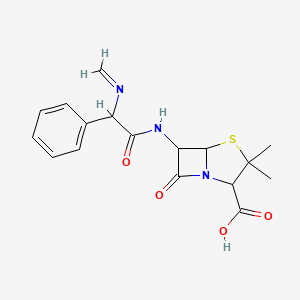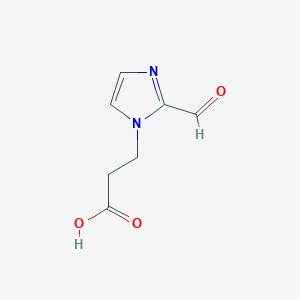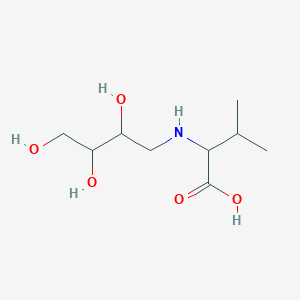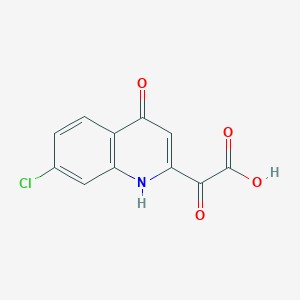
2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-4-oxo-1H-quinoline-2-carboxylic acid.
Reaction Conditions: The carboxylic acid is then reacted with an appropriate acylating agent under controlled conditions to introduce the oxoacetic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters and improve efficiency.
Catalysts: Use of catalysts to enhance the reaction rate and selectivity.
Automation: Automated systems for monitoring and controlling the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can lead to the formation of aminoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA.
Pathways: It may modulate specific biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-2-carboxylic acid: A related compound with similar structural features.
7-chloro-4-oxo-1H-quinoline-2-carboxylic acid: A precursor in the synthesis of the target compound.
2-oxoacetic acid derivatives: Compounds with similar functional groups.
Uniqueness
2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid is unique due to its specific combination of the quinoline and oxoacetic acid moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H6ClNO4 |
|---|---|
Molekulargewicht |
251.62 g/mol |
IUPAC-Name |
2-(7-chloro-4-oxo-1H-quinolin-2-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C11H6ClNO4/c12-5-1-2-6-7(3-5)13-8(4-9(6)14)10(15)11(16)17/h1-4H,(H,13,14)(H,16,17) |
InChI-Schlüssel |
YARGYAIFGYQKKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


